molecular formula C17H17N3O6S B3926683 3,4,5-trimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide CAS No. 74717-17-2

3,4,5-trimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide

Cat. No. B3926683
CAS RN: 74717-17-2
M. Wt: 391.4 g/mol
InChI Key: YQFSMKLOBQNDOK-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide, also known as TACB, is a novel compound that has been the subject of scientific research in recent years. TACB is a member of the benzamide family of compounds and has been shown to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. This compound has also been shown to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage and contribute to the development of diseases such as cancer and inflammation. In addition, this compound has been shown to reduce the expression of pro-inflammatory cytokines, which are molecules that play a key role in inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of 3,4,5-trimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide is its high purity, which makes it suitable for use in various laboratory experiments. This compound has also been shown to exhibit low toxicity, which is important for its potential use as a therapeutic agent. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions.

Future Directions

There are several future directions for the study of 3,4,5-trimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer and inflammation. Further studies are needed to determine the optimal dosage and administration route of this compound for these applications. Another potential direction is the study of the mechanism of action of this compound, which could lead to the development of new drugs that target similar pathways. Finally, the synthesis of analogs of this compound could lead to the development of compounds with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a novel compound that has shown promise as a therapeutic agent for the treatment of cancer and inflammation. The synthesis of this compound has been reported in several research articles, and its purity has been confirmed using various analytical techniques. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Further studies are needed to determine the optimal dosage and administration route of this compound for these applications.

Scientific Research Applications

3,4,5-trimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has been tested in vitro and in vivo in several disease models, including breast cancer, lung cancer, and inflammation. The results of these studies have been promising, and this compound has shown potential as a novel therapeutic agent for the treatment of these diseases.

properties

IUPAC Name

3,4,5-trimethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S/c1-24-13-8-10(9-14(25-2)15(13)26-3)16(21)19-17(27)18-11-6-4-5-7-12(11)20(22)23/h4-9H,1-3H3,(H2,18,19,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFSMKLOBQNDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387603
Record name 3,4,5-trimethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74717-17-2
Record name 3,4,5-trimethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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